molecular formula C13H18N5O8P B1139463 Tenofovir (maleate)

Tenofovir (maleate)

Número de catálogo: B1139463
Peso molecular: 403.28 g/mol
Clave InChI: OPQKUDVCYGLXAH-REVJHSINSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El maleato de tenofovir disoproxilo es un inhibidor análogo de nucleótidos de la transcriptasa inversa que se utiliza principalmente en el tratamiento de la hepatitis B crónica y el VIH/SIDA. Es un profármaco de tenofovir, lo que significa que se convierte en su forma activa, tenofovir difosfato, en el cuerpo. Este compuesto es conocido por su eficacia en la reducción de la carga viral y la prevención de la replicación de los virus.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de maleato de tenofovir disoproxilo implica varios pasos. Inicialmente, el tenofovir se sintetiza mediante la reacción de adenina con un éster de fosfonato. Esto va seguido de la esterificación del tenofovir con alcohol isopropílico para formar tenofovir disoproxilo. Finalmente, el tenofovir disoproxilo se hace reaccionar con ácido maleico para producir maleato de tenofovir disoproxilo .

Métodos de producción industrial

La producción industrial de maleato de tenofovir disoproxilo normalmente implica la síntesis química a gran escala utilizando los mismos pasos descritos anteriormente. El proceso se optimiza para obtener un alto rendimiento y pureza, con estrictas medidas de control de calidad para asegurar que el producto final cumpla con los estándares farmacéuticos.

Análisis De Reacciones Químicas

Tipos de reacciones

El maleato de tenofovir disoproxilo experimenta varios tipos de reacciones químicas, que incluyen:

    Hidrólisis: Los enlaces éster en el maleato de tenofovir disoproxilo se pueden hidrolizar para liberar tenofovir.

    Oxidación y reducción: Estas reacciones son menos comunes, pero pueden ocurrir en condiciones específicas.

    Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo fosfonato.

Reactivos y condiciones comunes

    Hidrólisis: Se lleva a cabo típicamente en soluciones acuosas con condiciones ácidas o básicas.

    Oxidación y reducción: Requiere agentes oxidantes o reductores específicos, como el peróxido de hidrógeno o el borohidruro de sodio.

    Sustitución: A menudo implica nucleófilos como aminas o alcoholes en condiciones suaves.

Productos principales

El producto principal de la hidrólisis es el tenofovir, que es la forma activa del fármaco. Otras reacciones pueden producir varios intermediarios o subproductos dependiendo de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

HIV Treatment

Tenofovir disoproxil fumarate is a cornerstone in antiretroviral therapy (ART) for HIV-1 infection. It is often used in combination with other antiretroviral agents to enhance efficacy and reduce the risk of resistance. Studies have shown that Tenofovir is effective in both treatment-naïve and treatment-experienced patients.

  • Efficacy : In a study involving 1,000 participants on Tenofovir-based regimens, 85% achieved viral suppression after 48 weeks .
  • Safety : Long-term use has been associated with nephrotoxicity and bone density loss; however, careful monitoring can mitigate these risks .

Chronic Hepatitis B Treatment

Tenofovir is also indicated for patients with chronic HBV infection. Its antiviral activity against HBV is comparable to that of other treatments, with favorable safety profiles.

  • Clinical Trials : A study comparing Tenofovir with besifovir dipivoxil maleate showed non-inferiority in virologic response rates after 48 weeks .

Pre-exposure Prophylaxis (PrEP)

Tenofovir disoproxil fumarate combined with emtricitabine has been shown to significantly reduce the risk of HIV infection among high-risk populations.

  • Clinical Evidence : The iPrEx study demonstrated a 44% reduction in HIV incidence among participants receiving Tenofovir compared to those on placebo .

Pharmacokinetics and Drug Interactions

Tenofovir exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and extensive distribution. Its bioavailability can be affected by food intake; thus, it is recommended to be taken consistently either with or without food to maintain steady plasma levels .

Case Study 1: HIV/HBV Coinfection

A recent case-control study assessed cumulative Tenofovir exposure among patients with HIV/HBV coinfection. Results indicated that patients achieving complete HBV suppression had significantly higher levels of tenofovir diphosphate compared to those with incomplete suppression (516 vs. 1456 fmol/punch) .

Case Study 2: Long-term Safety

A longitudinal study monitored renal function and bone mineral density among patients on long-term Tenofovir therapy. While initial declines in bone density were noted, these changes stabilized over time, suggesting that early intervention strategies may help manage adverse effects .

Comparative Efficacy

Study Population Intervention Outcome Findings
Chronic HBVTenofovir vs BesifovirVirologic response at week 48Non-inferior efficacy
High-risk individualsTenofovir + Emtricitabine vs PlaceboHIV incidence reduction44% reduction

Mecanismo De Acción

El maleato de tenofovir disoproxilo funciona inhibiendo la enzima transcriptasa inversa, que es esencial para la replicación de los virus del VIH y la hepatitis B. Una vez dentro del cuerpo, se convierte en tenofovir difosfato, que compite con los nucleótidos naturales para su incorporación al ADN viral. Esta incorporación da como resultado la terminación de la cadena, deteniendo eficazmente la replicación viral .

Comparación Con Compuestos Similares

Actividad Biológica

Tenofovir disoproxil maleate (TDF) is a nucleotide analog used primarily in the treatment of HIV and chronic hepatitis B. Its biological activity is characterized by its ability to inhibit viral replication through several mechanisms, including the inhibition of reverse transcriptase. This article provides a comprehensive overview of the biological activity of Tenofovir, including its pharmacodynamics, pharmacokinetics, and case studies that highlight its clinical efficacy.

Tenofovir acts as a prodrug that is converted into its active form, tenofovir diphosphate, within cells. The mechanism involves the following steps:

  • Conversion : After oral administration, TDF is hydrolyzed by gut and plasma esterases to release tenofovir.
  • Phosphorylation : Tenofovir is then phosphorylated to tenofovir diphosphate, which competes with the natural substrate deoxyadenosine 5′-triphosphate during DNA synthesis.
  • Inhibition : The active metabolite inhibits HIV-1 reverse transcriptase and hepatitis B polymerase, leading to chain termination during viral DNA replication .

Pharmacokinetics

The pharmacokinetic profile of Tenofovir includes:

  • Bioavailability : Approximately 25% when taken on an empty stomach; increases to about 40% with fatty meals.
  • Peak Plasma Concentration : Achieved within one hour under fasting conditions and two hours post-fatty meal intake.
  • Distribution : High concentrations are found in the kidney, liver, and intestinal tissues .

Efficacy Against HIV

Tenofovir demonstrates significant antiviral activity against HIV-1. The effective concentration (EC50) values range from 0.04 μM to 8.5 μM in various cell lines, indicating potent antiviral effects even at low concentrations .

Table 1: Antiviral Activity of Tenofovir Against HIV-1

Cell TypeEC50 (μM)
Lymphoblastoid cell lines0.04 - 8.5
Primary monocyte/macrophageNot specified
Peripheral blood lymphocytesNot specified

Combination Therapy

Tenofovir is often used in combination with other antiretroviral drugs, resulting in additive or synergistic effects. Studies have shown that combining Tenofovir with nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) enhances overall antiviral efficacy .

Case Studies

Several clinical trials have assessed the effectiveness of Tenofovir in HIV treatment:

  • Study A : A randomized trial comparing TDF with other NRTIs demonstrated a higher rate of viral suppression (88.4% vs. 87.9%) at week 48, indicating its effectiveness as a backbone therapy .
  • Study B : In patients receiving TAF (a newer formulation), smaller declines in bone mineral density (BMD) were observed compared to those on TDF, suggesting a more favorable safety profile for TAF while maintaining similar efficacy .

Safety Profile

The safety profile of Tenofovir has been extensively studied:

  • Toxicity Studies : In a 90-day toxicity study in rats, no significant adverse effects were observed at doses comparable to human therapeutic levels .
  • Fertility Effects : No adverse effects on fertility or early embryonic development were noted in male rats treated with Tenofovir disoproxil fumarate .

Propiedades

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethylphosphonic acid;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O4P.C4H4O4/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14;5-3(6)1-2-4(7)8/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17);1-2H,(H,5,6)(H,7,8)/b;2-1-/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQKUDVCYGLXAH-REVJHSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenofovir (maleate)
Reactant of Route 2
Tenofovir (maleate)
Reactant of Route 3
Tenofovir (maleate)
Reactant of Route 4
Reactant of Route 4
Tenofovir (maleate)
Reactant of Route 5
Reactant of Route 5
Tenofovir (maleate)
Reactant of Route 6
Tenofovir (maleate)

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.